molecular formula C8H9NO3 B1429848 2-Hydroxy-3-(methylamino)benzoic acid CAS No. 17839-49-5

2-Hydroxy-3-(methylamino)benzoic acid

Cat. No.: B1429848
CAS No.: 17839-49-5
M. Wt: 167.16 g/mol
InChI Key: DOSVKTQBDPDMJF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(methylamino)benzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring a hydroxyl group at the second position and a methylamino group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(methylamino)benzoic acid typically involves the nitration of methyl salicylate followed by reduction and subsequent methylation. The process can be summarized as follows:

    Nitration: Methyl salicylate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: The amino group is methylated using formaldehyde and formic acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: 2-Hydroxy-3-(methylamino)benzaldehyde.

    Reduction: 2-Hydroxy-3-(methylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(methylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the methylamino group, commonly used in skincare products.

    3-Aminobenzoic acid: Lacks the hydroxyl group, used in the synthesis of azo dyes.

    2-Hydroxy-4-(methylamino)benzoic acid: Similar structure but with the methylamino group at the fourth position.

Uniqueness: 2-Hydroxy-3-(methylamino)benzoic acid is unique due to the presence of both hydroxyl and methylamino groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-hydroxy-3-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6-4-2-3-5(7(6)10)8(11)12/h2-4,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSVKTQBDPDMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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